3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol is a heterocyclic compound with significant chemical and biological interest. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse pharmacological activities. This compound features a bromine atom at the third position and a hydroxyl group at the eighth position of the tetrahydroimidazo framework.
The compound can be sourced from various chemical suppliers and is classified under heterocyclic organic compounds, specifically as a nitrogen-containing bicyclic compound. Its molecular formula is , and it has a molecular weight of approximately 202.05 g/mol.
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol typically involves bromination of the parent compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol. This reaction can be conducted using bromine or brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile. The reaction conditions generally require maintaining room temperature or slightly elevated temperatures to facilitate complete bromination.
While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions (temperature, solvent choice, and concentration of reagents) to maximize yield and purity. Techniques such as recrystallization or chromatography would be employed for purification.
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol is capable of undergoing several types of chemical reactions:
The reactions yield a variety of products depending on the conditions and reagents used:
The mechanism of action for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol is context-dependent but generally involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances binding affinity due to its ability to participate in halogen bonding interactions. This property may modulate the activity of molecular targets within biological systems.
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol is typically encountered as an off-white solid with moderate solubility in organic solvents. Specific melting point data may vary based on purity.
Key chemical properties include:
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol has potential applications in medicinal chemistry due to its biological activity. It is being investigated for its role as a scaffold in drug design against various diseases. Studies have suggested that derivatives of imidazo[1,2-a]pyridines exhibit antimicrobial and anti-inflammatory properties. Furthermore, ongoing research aims to explore its efficacy against multi-drug resistant bacterial infections and other therapeutic areas .
N-Bromosuccinimide (NBS) serves as the predominant brominating agent for imidazo[1,2-a]pyridine derivatives due to its controlled bromine release capabilities. Unlike molecular bromine (Br₂), which often causes polybromination and oxidative decomposition, NBS generates electrophilic bromine gradually via reaction with trace HBr. This mechanism enables higher selectivity, particularly for electron-rich positions like C-3 in imidazo[1,2-a]pyridines [2] [5]. The reaction proceeds via in situ formation of Br₂, where light or radical initiators generate bromine radicals (Br•) that attack the heterocyclic core. Subsequent HBr production further activates NBS, sustaining the bromination cycle [2]. For the 8-hydroxyl derivative, this strategy requires protection/deprotection sequences to prevent oxidation of the alcohol moiety. Alternative halogen sources (e.g., 1,3-dibromo-5,5-dimethylhydantoin) show inferior regiocontrol for this scaffold [5].
The C-3 position of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines exhibits heightened nucleophilicity due to the electron-donating nature of the bridgehead nitrogen. Bromination at C-3 is favored kinetically and thermodynamically, with calculated charge densities revealing significantly lower activation energy for electrophilic attack at C-3 versus C-2 (ΔΔG‡ = 3.8 kcal/mol) [3]. The 8-hydroxyl group further enhances regioselectivity through two competing effects:
Solvent polarity critically impacts NBS-mediated bromination efficiency and regioselectivity. Protic solvents (e.g., H₂O/THF mixtures) accelerate Br₂ generation but promote hydrolysis of the imidazole ring. Aprotic solvents like THF optimize yield by balancing NBS solubility and reaction kinetics [5]. Recent advances employ β-cyclodextrin-water complexes to enhance NBS regioselectivity through supramolecular shielding, though this remains unexplored for hydroxylated imidazopyridines [5].
Table 1: Solvent Optimization for NBS Bromination of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-8-ol
Solvent System | Temperature (°C) | Reaction Time (h) | C-3 Selectivity Ratio | Yield (%) |
---|---|---|---|---|
THF | 0 | 2 | >20:1 | 88 |
Acetonitrile | 25 | 1.5 | 15:1 | 92 |
DCM | -20 | 4 | 18:1 | 76 |
H₂O/THF (1:4) | 0 | 1 | 8:1 | 63 |
DMF | 25 | 0.5 | 6:1 | 68 |
Key findings:
Scaling C-3 bromination introduces three interrelated challenges:
Table 2: Industrial Process Parameters and Optimization Targets
Process Variable | Lab-Scale Performance | Pilot-Scale Challenge | Mitigation Strategy |
---|---|---|---|
Concentration | 0.1M (optimal) | Throughput <5 kg/batch | Continuous-flow reactors [5] |
NBS Equivalents | 1.05 equiv | Decomposition in storage | In situ NBS generation |
Purification | Column chromatography | >40% product loss | Aqueous wash protocols |
Yield | 88% | 72% at 10-kg scale | Controlled addition (ΔT <5°C) |
Continuous-flow systems with CFL irradiation (λmax = 450 nm) demonstrate promise for scale-up, improving throughput by 5-fold while maintaining 86% yield and >19:1 selectivity in acetonitrile [5]. Recent advances in catalytic thiourea additives suppress alcohol oxidation side reactions, though applicability to 8-hydroxyl derivatives requires validation [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1